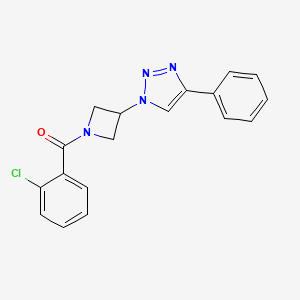

(2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

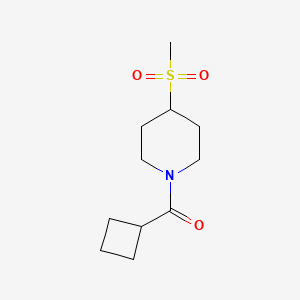

(2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15ClN4O and its molecular weight is 338.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

Compounds similar to "(2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone" have been synthesized using microwave-assisted methods. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Mistry & Desai, 2006).

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing new derivatives of 1,2,4-triazole and triazolidin, including compounds with structural similarities to the specified chemical. These studies offer insights into the molecular structure through crystallography and density functional theory (DFT) calculations, contributing to our understanding of their chemical behavior and potential applications (Abosadiya et al., 2018).

Enantioselective Catalysis

Research on enantiopure azetidinyl derivatives, related to the specified compound, has shown promising applications in catalytic asymmetric synthesis. These compounds have been used to achieve high enantioselectivity in the addition of organozinc reagents to aldehydes, highlighting their utility in the synthesis of chiral molecules (Wang et al., 2008).

Antimicrobial and Anticancer Properties

Novel pyrazole derivatives with structural motifs similar to the specified compound have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies provide valuable insights into the potential therapeutic applications of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant Properties

Research into diphenylmethane derivatives, including bromophenols similar to the specified compound, has revealed significant antioxidant properties. These findings suggest potential applications in developing novel antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Liquid Crystal Properties

A series of derivatives incorporating the 1,2,3-triazolyl moiety have been investigated for their liquid crystal properties. Such research indicates potential applications in materials science, particularly in the development of novel liquid crystal displays (Zhao, Guo, Chen, & Bian, 2013).

Mechanism of Action

Triazoles

are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .

Biochemical Analysis

Biochemical Properties

The compound (2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has been found to interact with various enzymes and proteins . The triazole ring in the compound is known for its high chemical stability and its ability to engage in hydrogen bonding, which enhances its biocompatibility . This allows the compound to form stable interactions with various biomolecules .

Cellular Effects

Compounds with similar structures have been shown to have significant effects on cellular processes . For instance, some compounds with a triazole ring have been found to have antimicrobial and antioxidant activities, which could influence cell function .

Molecular Mechanism

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound could potentially act as an enzyme inhibitor or activator .

Temporal Effects in Laboratory Settings

The compound’s stability against metabolic degradation suggests that it could have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Similar compounds have been tested in animal models, providing some insight into potential dosage effects .

Metabolic Pathways

The compound’s ability to interact with enzymes such as CYP-450 suggests that it could be involved in various metabolic processes .

Transport and Distribution

Its ability to form stable interactions with various biomolecules suggests that it could be transported and distributed via specific transporters or binding proteins .

Subcellular Localization

Its ability to interact with various biomolecules suggests that it could be localized to specific compartments or organelles within the cell .

Properties

IUPAC Name |

(2-chlorophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O/c19-16-9-5-4-8-15(16)18(24)22-10-14(11-22)23-12-17(20-21-23)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLAUTIQLFRGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Cl)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]acetamide](/img/structure/B2601338.png)

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2601343.png)

![2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid](/img/structure/B2601344.png)

![6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2601345.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2601350.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2601354.png)

![N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide](/img/structure/B2601358.png)